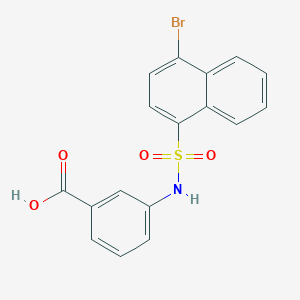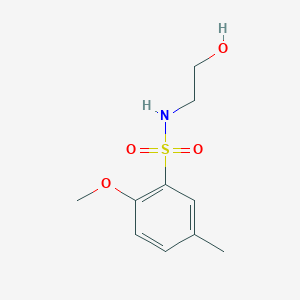
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide, also known as DCBE, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound is widely used as a tool for studying the physiological and biochemical effects of sulfonamide-based compounds on living organisms. In
科学的研究の応用
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein binding, and drug metabolism. One of the most common applications of 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide is as a tool for studying the physiological and biochemical effects of sulfonamide-based compounds on living organisms. 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in regulating acid-base balance in the body. This inhibition can lead to a variety of physiological and biochemical effects, including changes in blood pH, electrolyte balance, and kidney function.
作用機序
The mechanism of action of 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide is based on its ability to bind to the active site of carbonic anhydrase, thereby inhibiting its activity. Carbonic anhydrase is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide binds to the zinc ion in the active site of carbonic anhydrase, preventing the enzyme from carrying out its catalytic function. This inhibition leads to a decrease in the production of bicarbonate and an increase in the concentration of carbon dioxide, leading to changes in blood pH and other physiological effects.
Biochemical and Physiological Effects:
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects on living organisms. These effects are largely due to the inhibition of carbonic anhydrase and the resulting changes in blood pH and electrolyte balance. 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide has been shown to cause metabolic acidosis, a condition characterized by a decrease in blood pH and an increase in the concentration of acid in the blood. This can lead to a variety of physiological effects, including changes in kidney function, electrolyte balance, and respiratory rate.
実験室実験の利点と制限
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action that can be studied in detail. However, there are also some limitations to its use in lab experiments. 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide has a relatively low potency compared to other carbonic anhydrase inhibitors, and it may not be effective in all experimental settings. Additionally, 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide has a relatively short half-life in vivo, which can make it difficult to study its long-term effects on living organisms.
将来の方向性
There are several future directions for research on 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide and related compounds. One area of research is the development of more potent carbonic anhydrase inhibitors that can be used in a wider range of experimental settings. Another area of research is the study of the long-term effects of 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide on living organisms, particularly in the context of drug metabolism and toxicity. Additionally, there is a need for further research on the biochemical and physiological effects of 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide and related compounds, particularly in the context of their potential therapeutic applications.
合成法
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-ethoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, and the resulting product is purified through recrystallization or column chromatography. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
特性
製品名 |
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide |
|---|---|
分子式 |
C11H15Cl2NO3S |
分子量 |
312.2 g/mol |
IUPAC名 |
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-2-17-7-3-6-14-18(15,16)11-8-9(12)4-5-10(11)13/h4-5,8,14H,2-3,6-7H2,1H3 |
InChIキー |
DKVYIBAUMNYSLQ-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
正規SMILES |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)

![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)



